molecular formula C17H13BrN2O3 B2471004 {[(4-BROMOPHENYL)METHYL]CARBAMOYL}METHYL 4-CYANOBENZOATE CAS No. 1794935-58-2

{[(4-BROMOPHENYL)METHYL]CARBAMOYL}METHYL 4-CYANOBENZOATE

Cat. No.: B2471004
CAS No.: 1794935-58-2
M. Wt: 373.206
InChI Key: KNWJNQCQUJNHTQ-UHFFFAOYSA-N
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Description

{[(4-BROMOPHENYL)METHYL]CARBAMOYL}METHYL 4-CYANOBENZOATE is a complex organic compound that features a bromophenyl group, a carbamoyl group, and a cyanobenzoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(4-BROMOPHENYL)METHYL]CARBAMOYL}METHYL 4-CYANOBENZOATE typically involves multiple steps. One common method includes the reaction of 4-bromobenzylamine with methyl 4-cyanobenzoate under specific conditions to form the desired product. The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the product, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

{[(4-BROMOPHENYL)METHYL]CARBAMOYL}METHYL 4-CYANOBENZOATE can undergo several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

{[(4-BROMOPHENYL)METHYL]CARBAMOYL}METHYL 4-CYANOBENZOATE has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.

    Biology: It is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: It is investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of {[(4-BROMOPHENYL)METHYL]CARBAMOYL}METHYL 4-CYANOBENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{[(4-BROMOPHENYL)METHYL]CARBAMOYL}METHYL 4-CYANOBENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[2-[(4-bromophenyl)methylamino]-2-oxoethyl] 4-cyanobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrN2O3/c18-15-7-3-13(4-8-15)10-20-16(21)11-23-17(22)14-5-1-12(9-19)2-6-14/h1-8H,10-11H2,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNWJNQCQUJNHTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)COC(=O)C2=CC=C(C=C2)C#N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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